molecular formula C30H24N2O5 B2959165 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681169-76-6

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2959165
CAS No.: 681169-76-6
M. Wt: 492.531
InChI Key: PBDSOGQNTAWAOE-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a privileged scaffold well-documented in medicinal chemistry for its ability to interact with various biological targets . This benzodioxine core is linked to a complex benzoylphenylcarbamoylphenyl group, resulting in a multi-functional molecule with potential as a key intermediate or a subject of structure-activity relationship (SAR) studies. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a recognized pharmacophore in the development of therapeutic agents. Research on analogous structures has shown that this ring system can contribute to potent and long-acting antagonistic activity at receptors such as the serotonin-3 (5-HT3) receptor . Furthermore, this specific benzodioxine-carboxamide structure is a critical component in the architecture of known active pharmaceutical ingredients and their related impurities, highlighting its relevance in the synthesis and analysis of drugs like Doxazosin . As such, this compound is particularly valuable for researchers working in drug discovery, process chemistry, and analytical method development, serving as a building block for novel molecular entities or a reference standard in impurity profiling. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-19-15-16-24(22(17-19)28(33)20-9-3-2-4-10-20)31-29(34)21-11-5-6-12-23(21)32-30(35)27-18-36-25-13-7-8-14-26(25)37-27/h2-17,27H,18H2,1H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDSOGQNTAWAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3COC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential biological activities that make it of interest in medicinal chemistry. This article explores its biological activity, synthetic routes, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H19N3O4C_{25}H_{19}N_{3}O_{4} and a molecular weight of approximately 505.54 g/mol. Its structure features a unique combination of a benzodioxine moiety and various aromatic substituents, which may contribute to its biological activity.

Structural Features

Feature Description
Core Structure Benzodioxine with aromatic substituents
Functional Groups Amide, carbonyl, and dioxine groups
Molecular Weight 505.54 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound is also believed to interact with specific enzymes involved in disease pathways. Preliminary studies suggest it may act as an inhibitor for certain enzymes related to cancer progression and other diseases. Similar compounds have demonstrated enzyme inhibition capabilities, which could be explored further for therapeutic applications.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Some derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections.

Study 1: Anticancer Mechanisms

A study examined the anticancer effects of related compounds on human leukemia cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth effectively. The mechanism was attributed to the activation of caspase pathways and modulation of survival signaling pathways.

Study 2: Enzyme Interaction Analysis

In vitro studies assessed the enzyme inhibition properties of this compound against specific targets. Results showed significant inhibition with IC50 values comparable to established inhibitors in the field.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structure Biological Activity
2,3-Dihydrobenzo[b][1,4]dioxin derivativesSimilar core structureAnticancer activity
Benzamide derivativesContains amide functional groupAntimicrobial properties
Sulfonamide derivativesSimilar substitution patternsEnzyme inhibition

These comparisons highlight the unique features of this compound while demonstrating its potential therapeutic applications.

Scientific Research Applications

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a unique structure featuring a benzodioxine moiety and various aromatic substituents. It has a molecular formula of C30H22N2O6C_{30}H_{22}N_2O_6 and a molecular weight of approximately 505.54 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One method involves reacting 2-benzoyl-4-methylphenyl isocyanate with the amine derivative of the benzodioxine core under controlled conditions to yield the target compound.

Potential Applications and Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities. These may include acting as inhibitors for specific enzymes involved in disease pathways. Interaction studies focus on how this compound interacts with biological targets.

This compound shares structural similarities with several other compounds. The table below shows some examples:

Compound NameStructureBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxin derivativesSimilar core structureAnticancer activity
Benzamide derivativesContains amide functional groupAntimicrobial properties
Sulfonamide derivativesSimilar substitution patternsEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural Features of Analogs
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Target Compound C₃₀H₂₄N₂O₅ 492.5 Benzoyl, methylphenyl, dihydrobenzodioxine
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₀BrN₂O₄ 365.1 Bromo, methoxy, nitro
AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP C₂₇H₂₂BrN₃O₃S 548.4 Bromophenyl, furyl, methoxyphenyl, thioether
898496-61-2: 3-Isoxazolecarboxamide with benzodioxin and diazenyl groups C₂₆H₂₀N₄O₄ 452.5 Isoxazole, benzodioxin, diazenyl
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s benzoyl and methyl groups are electron-withdrawing and donating, respectively, contrasting with 4MNB’s nitro (strongly electron-withdrawing) and methoxy (electron-donating) groups . This difference may influence reactivity in substitution reactions. AZ257’s bromophenyl and cyano groups enhance electrophilicity compared to the target compound’s benzodioxine system .
  • Heterocyclic Systems: The dihydrobenzodioxine ring in the target compound offers conformational rigidity, whereas AZ257’s 1,4-dihydropyridine (DHP) core enables redox activity .

Molecular Weight and Steric Effects

  • Steric Hindrance : The ortho-substituted carbamoyl groups in the target compound may hinder rotational freedom, unlike the para-substituted acetamide in ’s diazenyl derivatives .

Pharmacological Potential (Inferred from Structural Motifs)

  • Carboxamide Linkages : Present in all compared compounds, these groups enable hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • Benzodioxine vs. Dihydropyridine : The benzodioxine’s oxygen atoms may enhance water solubility relative to AZ257’s sulfur-containing thioether .
  • Aromatic Systems : The target compound’s two benzene rings and benzodioxine system could promote intercalation with DNA or proteins, a property less likely in 4MNB’s simpler aromatic system .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can its structure be confirmed experimentally?

  • Methodological Answer : Synthesis typically involves sequential amide coupling reactions. For example:

Precursor Preparation : React 2-benzoyl-4-methylaniline with a carboxylic acid derivative (e.g., 2-nitrobenzoic acid) to form an intermediate carbamoylphenyl group via carbodiimide-mediated coupling (EDC/HOBt) .

Dihydrodioxine Incorporation : Attach the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety using a nucleophilic acyl substitution reaction under inert conditions (e.g., THF, N₂ atmosphere) .

  • Structural Confirmation :
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···O, N–H···O) and verify dihedral angles .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., aromatic peaks at δ 7.2–8.1 ppm) and IR for carbonyl stretches (~1650–1700 cm⁻¹) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₂H₂₅N₂O₅) with <5 ppm error .
  • HPLC-PDA : Monitor purity (>98%) and retention time against analogs with modified substituents (e.g., methyl vs. methoxy groups) .
  • DSC/TGA : Analyze thermal stability (decomposition >250°C) and compare melting points to rule out polymorphic variations .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reconcile discrepancies with experimental data?

  • Methodological Answer :
  • Computational Setup : Optimize geometry at B3LYP/6-311G(d,p) level in gas phase. Compare bond lengths (e.g., C=O: 1.21 Å experimental vs. 1.23 Å DFT) and angles (<3% deviation) .
  • Electronic Properties :
  • HOMO-LUMO Gap : Calculate energy gap (e.g., 4.2 eV) to assess reactivity. Smaller gaps suggest higher polarizability .
  • Fukui Functions : Identify nucleophilic/electrophilic sites using Mulliken charges (e.g., negative charge on carbonyl oxygen) .
  • Data Reconciliation : Adjust solvation models (e.g., PCM for DMSO) if experimental UV-Vis spectra deviate from gas-phase DFT predictions .

Q. What strategies validate hydrogen bonding networks and their role in molecular stability?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts: 25% contribution) using CrystalExplorer .
  • Energy Frameworks : Visualize stabilization energies (e.g., 8 kJ/mol for C–H···O vs. 3 kJ/mol for π-π stacking) to prioritize dominant interactions .
  • Dynamic Stability : Perform MD simulations (AMBER force field) to assess hydrogen bond persistence under physiological conditions (e.g., 310 K, aqueous solvent) .

Q. How to design molecular docking studies to evaluate this compound’s potential as a protease inhibitor?

  • Methodological Answer :

Target Preparation : Retrieve protease structure (e.g., PDB ID 6LU7) and remove water/ions using PyMOL .

Ligand Preparation : Minimize compound energy in Avogadro (MMFF94 force field) and generate conformers with Open Babel .

Docking Protocol : Use AutoDock Vina with a 20 ų grid centered on the active site. Set exhaustiveness to 50 for thorough sampling .

Validation : Compare binding affinity (ΔG ≤ -8 kcal/mol) and pose similarity to known inhibitors (RMSD <2 Å) .

Q. How to resolve contradictions between experimental and computational reactivity descriptors?

  • Methodological Answer :
  • Multi-Method Cross-Validation :
Parameter Experimental DFT Resolution Strategy
Electrophilicity Index1.5 eV1.8 eVInclude solvent effects (SMD model)
Redox Potential-0.3 V vs. SHE-0.1 VApply implicit solvation (e.g., DMSO)
  • Sensitivity Analysis : Vary basis sets (e.g., 6-311++G** vs. def2-TZVP) to assess parameter dependency .

Q. What experimental design principles apply to pharmacological testing of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Use 3D spheroid models (e.g., HepG2 cells) with 6 concentrations (0.1–100 μM) and triplicate repeats .
  • Controls : Include a positive control (e.g., staurosporine for apoptosis) and vehicle (DMSO ≤0.1%) .
  • Endpoint Assays : Measure IC₅₀ via Alamar Blue (viability) and Caspase-3/7 Glo (apoptosis) .

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